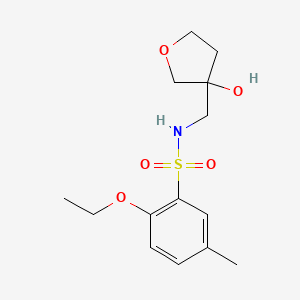

2-ethoxy-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-3-20-12-5-4-11(2)8-13(12)21(17,18)15-9-14(16)6-7-19-10-14/h4-5,8,15-16H,3,6-7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGHZZQBCWDIMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2(CCOC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-ethoxy-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

Introduction of the Benzenesulfonamide Group: This step involves the reaction of the tetrahydrofuran intermediate with a benzenesulfonamide derivative under specific conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2-ethoxy-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

2-ethoxy-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylbenzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mecanismo De Acción

The mechanism of action of 2-ethoxy-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction pathways and metabolic processes.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares the target compound with structurally related benzenesulfonamides from , and 6:

Key Observations :

- Lipophilicity : The target compound’s ethoxy and hydroxytetrahydrofuran groups balance lipophilicity and polarity, whereas trifluoromethyl (16) or naphthalenyl (13) substituents increase hydrophobicity .

- Hydrogen Bonding : The hydroxyl group in the target compound may enhance solubility and receptor binding compared to thioether-containing analogs (e.g., 16, 13).

Pharmacological Potential

While specific activity data for the target compound are lacking, insights can be drawn from analogs:

- Antimicrobial Activity: Thioether-linked triazole/imidazole derivatives (e.g., 16, 13) exhibit moderate antimicrobial effects due to electron-deficient aromatic systems .

- Anticancer Potential: Chalcone–sulfonamide hybrids () demonstrate anticancer activity via dual inhibition of tubulin and carbonic anhydrases . The target’s ethoxy group could mimic chalcone’s π-π stacking interactions.

- Enzyme Inhibition : Sulfonamides with polar substituents (e.g., hydroxyl groups) often target carbonic anhydrases or proteases. The hydroxytetrahydrofuran moiety may confer selectivity for specific isoforms .

Actividad Biológica

2-Ethoxy-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its antibacterial properties, alongside a hydroxytetrahydrofuran moiety that may influence its pharmacological profile. The chemical structure can be represented as follows:

Sulfonamides typically exert their effects by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis, ultimately affecting bacterial growth and proliferation. The unique hydroxytetrahydrofuran structure may enhance the compound's solubility and bioavailability, potentially improving its efficacy compared to traditional sulfonamides.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-ethoxy-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-5-methylbenzenesulfonamide showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria ranged from 32 to 128 µg/mL, suggesting moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects. A study involving RAW264.7 macrophage cells demonstrated that treatment with the compound resulted in a significant reduction in nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells. The reduction in NO levels was associated with decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment Concentration (µg/mL) | NO Production (% of Control) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 35 |

Case Study 1: Efficacy in In Vivo Models

A recent study evaluated the efficacy of the compound in an animal model of bacterial infection. Mice infected with Staphylococcus aureus were treated with varying doses of the compound. Results indicated a dose-dependent reduction in bacterial load in tissues, with higher doses leading to significant improvements in survival rates.

Case Study 2: Safety Profile Assessment

A safety assessment was conducted using human cell lines to evaluate cytotoxicity. The results indicated that at concentrations up to 100 µg/mL, the compound did not significantly reduce cell viability, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.